molecular formula C20H17ClFNO3 B2982597 1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705185-29-0

1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2982597
CAS No.: 1705185-29-0
M. Wt: 373.81
InChI Key: BXSGKQJDXDMCTG-UHFFFAOYSA-N
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Description

1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between an isobenzofuran and a piperidinone ring, with a 2-chloro-6-fluorophenylacetyl group attached. The presence of chlorine and fluorine atoms in the phenyl ring imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isobenzofuran ring: This can be achieved through the cyclization of ortho-substituted benzoic acids or their derivatives.

    Introduction of the piperidinone ring: This step involves the formation of a spiro linkage through a nucleophilic substitution reaction, where the piperidinone moiety is introduced.

    Attachment of the 2-chloro-6-fluorophenylacetyl group: This is typically done through an acylation reaction using 2-chloro-6-fluorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spiro linkage and halogenated phenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1’-(2-(2-chloro-4-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one
  • 1’-(2-(2-bromo-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one

Uniqueness

1’-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the phenyl ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1'-[2-(2-chloro-6-fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO3/c21-16-7-3-8-17(22)14(16)11-18(24)23-10-4-9-20(12-23)15-6-2-1-5-13(15)19(25)26-20/h1-3,5-8H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSGKQJDXDMCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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